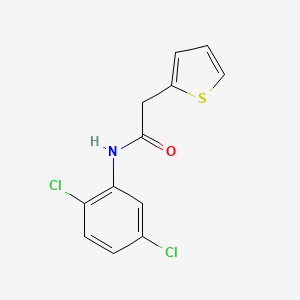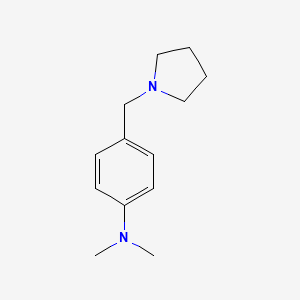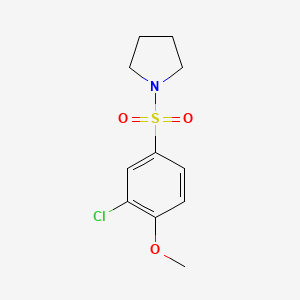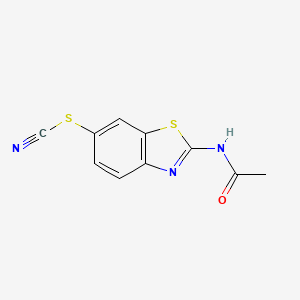![molecular formula C13H20BrNO3 B5837632 2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol](/img/structure/B5837632.png)
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is a synthetic organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a hydroxyethyl group, a propylamino group, and a methoxy group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the bromination of a phenol derivative followed by the introduction of the hydroxyethyl and propylamino groups through nucleophilic substitution reactions. The methoxy group is usually introduced via methylation of the phenol ring. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Industrial methods also emphasize the importance of safety measures and environmental considerations, such as the proper handling and disposal of hazardous chemicals.
化学反応の分析
Types of Reactions
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution of the bromine atom with an amine can produce an aminophenol derivative.
科学的研究の応用
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylphenol: Lacks the hydroxyethyl and propylamino groups.
4-[[2-Hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol: Lacks the bromine atom.
2-Bromo-4-[[2-hydroxyethyl(methyl)amino]methyl]-6-methoxyphenol: Contains a methyl group instead of a propyl group.
Uniqueness
2-Bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom, hydroxyethyl group, propylamino group, and methoxy group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.
特性
IUPAC Name |
2-bromo-4-[[2-hydroxyethyl(propyl)amino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3/c1-3-4-15(5-6-16)9-10-7-11(14)13(17)12(8-10)18-2/h7-8,16-17H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXYWMCOEVEGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)



![2-(4-ETHOXYBENZOYL)-1H,4H,5H,6H,7H,8H-CYCLOHEPTA[D]IMIDAZOL-1-OL](/img/structure/B5837598.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N-methyl-2-phenylethanamine](/img/structure/B5837600.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5837616.png)


![N-(2,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5837629.png)
![2-{[(1E)-(2,5-DIMETHOXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5837650.png)
![4-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B5837654.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5837656.png)
